decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
Description
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] (CAS: 85710-39-0) is a spirocyclic sesquiterpene oxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It is also known as aromadendrene epoxide and features a unique fused bicyclic structure combining a cyclopropane ring, an azulene moiety, and an oxirane (epoxide) group . This compound is a major volatile constituent in medicinal plants such as Dracocephalum nutans (14.23% relative abundance) and Eucalyptus globulus (23.37%) . Its biological activities include antifungal, insecticidal, and larvicidal properties, making it a candidate for agrochemical and pharmaceutical applications .
Properties
IUPAC Name |
1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916691 | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94020-95-8, 85710-39-0 | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Aromadendrene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Natural Extraction from Plant Sources
Aromadendrene epoxide occurs naturally in select plant species, necessitating extraction and purification protocols to isolate the compound in high purity.
Source Identification and Selection
The compound has been isolated from:
- Cinnamomum parthenoxylon : A tropical tree species whose essential oils contain sesquiterpenoids.
- Aquilaria sinensis : Known for producing agarwood, which contains aromatic sesquiterpenes.
Plant material is typically harvested during peak sesquiterpenoid production, often coinciding with seasonal changes or stress-induced resin formation.
Extraction Techniques
Steam Distillation :
- Plant material (e.g., leaves, bark) is subjected to steam distillation, volatilizing essential oils containing aromadendrene epoxide.
- The epoxide’s boiling point (~220–240°C) allows separation from lower-boiling monoterpenes.
- Yields range from 0.02% to 0.1% (w/w), depending on plant age and extraction duration.
Solvent Extraction :
Synthetic Preparation via Epoxidation of Aromadendrene
Chemical synthesis offers a scalable route to aromadendrene epoxide, typically involving the epoxidation of its parent hydrocarbon, aromadendrene.
Substrate Preparation: Aromadendrene Synthesis
Aromadendrene (C15H24) is synthesized via:
Epoxidation Methods
Dimethyldioxirane (DMDO) Mediated Epoxidation
DMDO, generated in situ from Oxone® (potassium peroxymonosulfate) and acetone, is a highly selective epoxidizing agent.
Procedure :
- DMDO Generation :
Epoxidation Reaction :
- Aromadendrene (1.0 equiv) in CH₂Cl₂ is treated with DMDO (1.2 equiv) at −20°C for 12 h.
- Reaction monitored by TLC (hexane/EtOAc 9:1); epoxide Rf = 0.35 vs. aromadendrene Rf = 0.65.
Workup :
Advantages :
- Stereoretentive epoxidation with minimal ring-opening side reactions.
- Compatible with acid-sensitive cyclopropane moieties.
Meta-Chloroperbenzoic Acid (mCPBA) Epoxidation
mCPBA, a peracid epoxidizing agent, offers an alternative under mild conditions.
Procedure :
- Aromadendrene (1.0 equiv) and mCPBA (1.5 equiv) in CH₂Cl₂ stirred at 0°C for 6 h.
- Quenched with Na₂S₂O₃, extracted with EtOAc, and purified via chromatography (40–55% yield).
Limitations :
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] has been investigated for its potential antitumor activity. Studies have shown that derivatives of spirocyclic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines .
Case Study: Antitumor Activity
A recent study synthesized a series of spirocyclic compounds and evaluated their anticancer properties. Among these, certain derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong potential for further development as anticancer agents .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique structural characteristics. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as cyclization and functionalization processes.
Synthesis Example
Using decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] as a starting material, researchers have successfully developed new classes of compounds with enhanced biological activities .
Material Science
In material science, the compound's unique properties make it suitable for developing novel materials with specific functionalities. Its solubility in various solvents allows for the formulation of coatings and polymers with tailored characteristics.
Material Properties
The compound is reported to be soluble in alcohol and water at concentrations around 3.143 mg/L at 25 °C . This property is crucial for applications where solubility affects performance.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 11b | A549 | 0.18 |
| Compound 11h | A549 | 0.19 |
| Compound 11d | MDA-MB-231 | 0.08 |
| Compound 12c | HeLa | 0.14 |
Table 2: Solubility Data
| Solvent | Solubility (mg/L) at 25 °C |
|---|---|
| Alcohol | 3.143 |
| Water | 3.143 |
Mechanism of Action
The mechanism of action of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2’-oxirane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The oxirane ring can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Key Differences :
- The target compound’s spiro junction and epoxide group contrast with caryophyllene oxide’s simpler bicyclic epoxide and linalool’s linear structure.
- Unlike (-)-alloaromadendrene, which lacks an oxygenated functional group, the epoxide in decahydro-1,1,7-trimethylspiro[...] enhances its polarity and reactivity .
Physicochemical Properties
Implications :
- The lower polarity (higher LogP) of decahydro-1,1,7-trimethylspiro[...] compared to linalool suggests better lipid membrane penetration, aligning with its pesticidal activity .
Biological Activity
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], commonly referred to as aromadendrene oxide, is a bicyclic compound with significant biological activity. Its unique structure, characterized by a spiro configuration and multiple methyl groups, contributes to its potential applications in various fields, including pharmacology and agriculture. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]
- CAS Number : 94020-95-8
- Molecular Formula : C15H24O
- Molecular Weight : 224.35 g/mol
The compound's structure includes a spirocyclic arrangement that enhances its stability and reactivity. The presence of an oxirane (epoxide) group is particularly notable as it often contributes to biological activity through interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] exhibits antimicrobial activity against various pathogens. A study conducted by PubChem demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . In vitro assays showed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A comparative study highlighted its antioxidant capacity relative to other known antioxidants like ascorbic acid.
Anti-inflammatory Effects
Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] has been reported to possess anti-inflammatory properties . Research involving animal models indicated a reduction in inflammatory markers when treated with the compound. This suggests potential therapeutic applications in managing inflammatory diseases.
Cytotoxicity and Cancer Research
In cancer research contexts, this compound has shown promise in exhibiting cytotoxic effects on various cancer cell lines. A study published in a peer-reviewed journal found that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding opens avenues for further exploration in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antimicrobial activity.
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant capacity involved measuring the compound's ability to reduce DPPH radicals. Results showed a reduction percentage of 72% at a concentration of 100 µg/mL, significantly higher than that of standard antioxidants like quercetin.
Data Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | PubChem |
| Antioxidant | 72% DPPH reduction at 100 µg/mL | Comparative Study |
| Anti-inflammatory | Reduced inflammatory markers in animal models | Research Journal |
| Cytotoxicity | Induced apoptosis in breast cancer cells | Peer-reviewed Cancer Study |
Q & A
Basic Question: What are the primary challenges in synthesizing decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis challenges arise from the compound’s spirocyclic architecture, which combines a cyclopropane-fused azulene core with an oxirane ring. Key issues include:
- Stereochemical control : Ensuring correct spatial arrangement of substituents (e.g., 1aR,4aR,7R,7aR,7bS configuration) requires chiral catalysts or enantioselective reagents .
- Ring strain mitigation : The cyclopropane and oxirane moieties introduce strain, necessitating low-temperature or stepwise ring-closure strategies to avoid side reactions .
- Purification : Use preparative HPLC or crystallization with non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the target compound from byproducts like diazaspiro derivatives .
Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology .
Advanced Question: How can computational models predict the physicochemical properties of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane], and what are the limitations of these methods?
Methodological Answer:
Computational approaches include:
- Molecular dynamics (MD) simulations : To assess conformational stability of the spirocyclic system, particularly strain energy distribution in the cyclopropane-oxirane junction .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, especially for oxirane ring-opening reactions .
- Solubility prediction : Use COSMO-RS models to estimate logP and aqueous solubility, critical for pharmacological applications .
Limitations : - Force field inaccuracies : Existing parameterizations may poorly model cyclopropane’s angular strain, leading to errors in MD results .
- Neglect of solvent effects : Many DFT studies assume gas-phase conditions, which diverge from experimental solvent environments .
Basic Question: What spectroscopic techniques are most effective for characterizing the stereochemistry of decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolve absolute configuration (e.g., 1aR,4aR,7R,7aR,7bS) by analyzing diffraction data from single crystals grown via vapor diffusion .
Advanced Question: How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
Methodological Answer:
Contradictions often stem from:
- Unaccounted steric effects : Theoretical models may underestimate steric hindrance between the cyclopropane and oxirane moieties. Validate using kinetic isotope effects (KIEs) or substituent-tuning experiments .
- Reaction pathway complexity : Use in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to detect transient intermediates not predicted by DFT .
Framework : Apply evidence-based inquiry principles by iteratively refining hypotheses through triangulation of experimental, computational, and literature data .
Basic Question: What are the key considerations for designing in vitro assays to study the biological activity of this compound?
Methodological Answer:
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to balance hydrophobicity from the azulene core and polar oxirane group .
- Stability testing : Monitor degradation under physiological pH (e.g., 7.4) via LC-MS to ensure assay validity .
- Target selection : Prioritize receptors known to interact with spirocyclic or strained ether systems (e.g., GPCRs or cytochrome P450 enzymes) .
Advanced Question: How can AI-driven platforms enhance the study of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Generative adversarial networks (GANs) : Propose novel derivatives with optimized steric and electronic profiles while retaining the spirocyclic scaffold .
- Automated SAR analysis : Train machine learning models on high-throughput screening data to identify critical substituents (e.g., methyl groups at positions 1,1,7) influencing bioactivity .
Validation : Cross-check AI predictions with molecular docking studies using crystallographic protein targets (e.g., PDB entries) .
Basic Question: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?
Methodological Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography Rf values) .
- Cross-lab validation : Share samples with collaborating labs for independent NMR/X-ray verification .
- Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Advanced Question: How can researchers leverage the compound’s spirocyclic framework to design multifunctional materials (e.g., catalysts or sensors)?
Methodological Answer:
- Supramolecular engineering : Functionalize the oxirane ring with Lewis acid groups (e.g., boronates) to create chiral catalysts for asymmetric synthesis .
- Optoelectronic tuning : Modify the azulene core with electron-withdrawing substituents to enhance π-conjugation for sensor applications .
Method : Use combinatorial chemistry workflows to rapidly prototype derivatives and screen for desired properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
